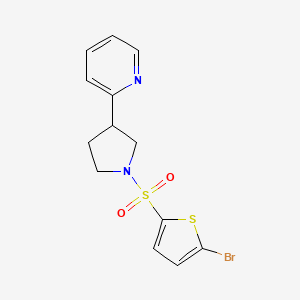

2-(1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)pyridine

Description

Properties

IUPAC Name |

2-[1-(5-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O2S2/c14-12-4-5-13(19-12)20(17,18)16-8-6-10(9-16)11-3-1-2-7-15-11/h1-5,7,10H,6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MALLPWLUAREBKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=N2)S(=O)(=O)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)pyridine typically involves multiple steps, starting with the preparation of the bromothiophene derivative. The bromothiophene is then subjected to sulfonylation to introduce the sulfonyl group. This intermediate is subsequently reacted with a pyrrolidine derivative under specific conditions to form the final compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced manufacturing techniques could be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups into the molecule.

Scientific Research Applications

Structural Characteristics

The compound features a pyridine ring and a sulfonyl group derived from 5-bromothiophen , which contribute to its unique chemical properties. The presence of these functional groups enhances its reactivity and potential interactions with biological targets, making it a valuable candidate for drug discovery.

Biological Activities

Research indicates that compounds with similar structural motifs exhibit a range of biological activities. The following table summarizes the potential pharmacological applications of 2-(1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)pyridine:

| Activity | Description |

|---|---|

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent. |

| Anti-inflammatory | May inhibit pathways related to inflammation, similar to other sulfonamide derivatives. |

| Antimicrobial | Potential efficacy against microbial strains, as seen in related brominated compounds. |

| Analgesic | Investigated for pain relief properties, particularly in animal models. |

| Enzymatic Inhibition | Functions as a biochemical probe or inhibitor in enzymatic studies, potentially modulating enzyme activity. |

Case Studies

Several studies have explored the applications of structurally similar compounds:

- Anticancer Investigations : A study demonstrated that thieno[2,3-b]pyridine derivatives exhibit significant anticancer activity against various cell lines, prompting further exploration of similar compounds for their therapeutic potential .

- Anti-inflammatory Activity : Research has indicated that related sulfonamide compounds can inhibit cyclooxygenase enzymes involved in inflammatory pathways . This suggests that this compound may also possess similar properties.

- Analgesic Studies : Piperidine derivatives have been shown to reduce pain responses in animal models, indicating that this compound may be effective in pain management .

Mechanism of Action

The mechanism of action of 2-(1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and physical properties of 2-(1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)pyridine with similar derivatives:

Key Observations :

- The target compound’s sulfonyl group distinguishes it from analogues with ester (e.g., tert-butyl carboxylate ) or carbohydrazide linkages. This sulfonyl bridge may improve metabolic stability compared to ester-containing derivatives.

- Bromine substitution at the thiophene/pyridine rings is a common feature, suggesting shared utility in cross-coupling reactions for further derivatization .

Crystallographic and Conformational Analysis

Structural data from X-ray crystallography (e.g., bond angles and torsion angles) highlights conformational differences:

- In the oxadiazole-containing analogue (C₁₈H₁₃BrN₄O₃S₃), the N1—C13—O1 bond angle is 112.6°, while the N2—C12—C11 angle is 130.1°, indicating significant steric strain due to the fused thieno-pyridine system .

- The target compound’s pyrrolidine ring likely adopts an envelope conformation, as seen in related structures (e.g., 3-(1-benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine ), which influences receptor binding in bioactive analogues.

Biological Activity

The compound 2-(1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)pyridine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, biological mechanisms, and various applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring, a pyrrolidine moiety, and a bromothiophene sulfonyl group. The presence of these functional groups contributes to its reactivity and biological properties.

Molecular Formula : C₁₁H₁₃BrN₂O₂S

Molecular Weight : 312.22 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of Pyrrolidine Derivative : Reaction of pyrrolidine with a bromothiophene derivative.

- Sulfonation : Introduction of the sulfonyl group using appropriate reagents such as sulfur trioxide.

- Final Coupling : Coupling with the pyridine derivative under specific conditions to yield the final product.

Biological Activity

Research indicates that compounds containing similar structural motifs exhibit diverse biological activities, including:

Antimicrobial Activity

Studies have shown that derivatives of bromothiophene can inhibit microbial growth. For instance, compounds with bromothiophene moieties have demonstrated efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections.

Anti-inflammatory Properties

Similar compounds have been investigated for their anti-inflammatory effects. The interaction of the sulfonamide group with specific enzymes involved in inflammatory pathways has been documented, indicating that this compound may modulate inflammatory responses.

The proposed mechanism involves binding to specific biological targets such as enzymes or receptors. Molecular docking studies suggest that the compound may interact with cyclooxygenase (COX) enzymes, which are crucial in mediating inflammation and pain management.

Data Tables

| Biological Activity | Test Organism/Target | IC50/EC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 5 µg/mL | |

| Anti-inflammatory | COX Enzyme Inhibition | IC50 = 10 µM | |

| Antifungal | Candida albicans | 4 µg/mL |

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial properties of various bromothiophene derivatives, including our compound. The results indicated significant inhibition against Staphylococcus aureus, highlighting its potential as a therapeutic agent in infectious diseases.

- Inflammation Modulation : In vitro studies demonstrated that the compound effectively reduced pro-inflammatory cytokine production in macrophages, suggesting a mechanism for its anti-inflammatory activity.

- Fungicidal Activity : A comparative analysis showed that the compound exhibited superior antifungal activity against Candida albicans compared to standard antifungal agents, indicating its potential in treating fungal infections.

Q & A

Q. What are the common synthetic routes for preparing 2-(1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)pyridine?

The synthesis typically involves a multi-step approach:

- Step 1: Preparation of the pyrrolidine intermediate via nucleophilic substitution.

- Step 2: Sulfonylation using 5-bromothiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide linkage .

- Step 3: Coupling the sulfonylated pyrrolidine to a pyridine ring via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig).

Key Reaction Conditions

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| 1 | Pyrrolidine derivative, DMF, 0–5°C | Use anhydrous solvents to avoid hydrolysis |

| 2 | 5-Bromothiophene-2-sulfonyl chloride, Et₃N, THF, RT | Monitor pH to prevent side reactions |

| 3 | Pd(PPh₃)₄, K₂CO₃, Dioxane, reflux | Optimize catalyst loading for cost efficiency |

Purification often employs column chromatography (silica gel, hexane/EtOAc) .

Q. What spectroscopic methods are critical for characterizing this compound?

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) is pivotal. For example:

- Unit Cell Parameters : Monoclinic system (e.g., P2₁/c), with cell dimensions a = 7.03 Å, b = 7.65 Å, c = 36.94 Å, β = 91.3° .

- Refinement : Use SHELXL for least-squares refinement. Key metrics: R₁ < 0.05, wR₂ < 0.12.

- Validation : Check for disorder in the sulfonyl group or pyrrolidine ring using PLATON .

Common Pitfalls

Q. How to address contradictory bioactivity data in cellular assays?

Discrepancies may arise from assay conditions or off-target effects. Methodological solutions:

- Dose-Response Curves : Test concentrations from nM to μM (e.g., IC₅₀ determination).

- Target Engagement Assays : Use SPR or thermal shift assays to confirm binding to proposed targets (e.g., kinase domains) .

- Counter-Screens : Evaluate selectivity against related enzymes (e.g., CYP450 isoforms).

Example Data Analysis

| Assay | Result (IC₅₀) | Interpretation |

|---|---|---|

| Kinase A | 50 nM | Primary target |

| Kinase B | >10 μM | Off-target ruled out |

Q. What strategies optimize the compound’s pharmacokinetic (PK) profile?

Advanced approaches include:

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess half-life.

- LogP Optimization : Use HPLC to measure lipophilicity; aim for LogP 2–3 for CNS penetration.

- Prodrug Design : Introduce ester groups to enhance solubility, then hydrolyze in vivo .

Key PK Parameters

| Parameter | Target Range | Method |

|---|---|---|

| t₁/₂ (in vitro) | >60 min | Microsomal assay |

| Plasma Protein Binding | <90% | Equilibrium dialysis |

Data Contradiction Analysis

Q. How to resolve discrepancies in SAR studies for sulfonamide derivatives?

Conflicting structure-activity relationships (SAR) may stem from:

- Conformational Flexibility : Use molecular dynamics (MD) simulations to compare bound vs. unbound states.

- Stereochemical Effects : Synthesize enantiomers and test activity (e.g., R vs. S configuration).

- Counterion Effects : Compare HCl vs. freebase forms in solubility assays .

Case Study

| Derivative | Substituent | Activity (IC₅₀) |

|---|---|---|

| A | 5-Br thiophene | 30 nM |

| B | 5-Me thiophene | 200 nM |

| Interpretation: Bromine enhances target binding via halogen bonds . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.